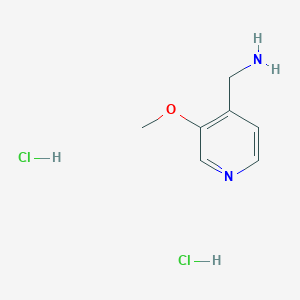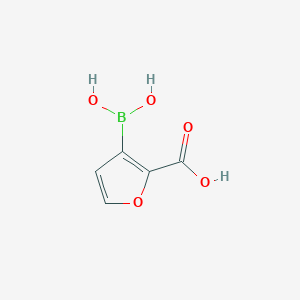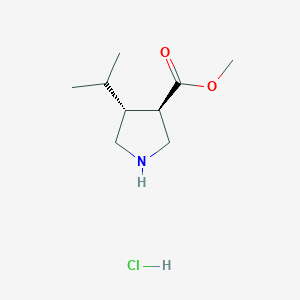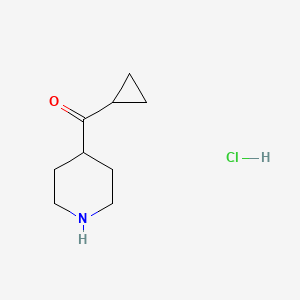
5-Chloro-4-fluoropyridin-2-amine
Descripción general
Descripción
5-Chloro-4-fluoropyridin-2-amine is a chemical compound that belongs to the pyridine family of organic compounds . It is commonly used as a starting material for the synthesis of various compounds, including pharmaceutical intermediates and agrochemicals.
Synthesis Analysis
The synthesis of 5-Chloro-4-fluoropyridin-2-amine can be achieved using various methods. One such method involves the reaction of 4-chloro-3-fluoropyridine with ammonia or hydrazine . Another method involves the reaction of 2-amino-5-chloro-4-fluoropyridine with various reagents .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoropyridin-2-amine is represented by the formula C5H4ClFN2 . The InChI code for this compound is 1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) .Physical And Chemical Properties Analysis
5-Chloro-4-fluoropyridin-2-amine is a white to off-white crystalline powder that is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and acetone . It has a molecular weight of 146.55 g/mol .Aplicaciones Científicas De Investigación
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : 5-Chloro-4-fluoropyridin-2-amine is used as a starting material in the synthesis of various fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods and technical details are not provided.
- Results : The synthesis of fluoropyridines results in compounds with reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
-
Pharmaceutical Intermediates and Agrochemicals
- Field : Pharmaceutical and Agrochemical Research
- Application : 5-Chloro-4-fluoropyridin-2-amine is widely used as a starting material for the synthesis of various compounds, including pharmaceutical intermediates and agrochemicals.
-
Organic Synthesis
- Field : Organic Chemistry
- Application : It can also be used as a reagent in organic synthesis.
-
Synthesis of Herbicides and Insecticides
-
Synthesis of Pyridothiadiazene 1,1-dioxides
-
Fungicidal Activity
- Field : Pharmaceutical Research
- Application : Compounds derived from 5-Chloro-4-fluoropyridin-2-amine have shown excellent fungicidal activity . One such compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had a significant control effect on corn rust .
- Results : This compound had an EC50 value of 0.60 mg/L, compared to the commercial fungicide tebuconazole, which had an EC50 value of 1.65 mg/L .
-
Molecular Simulations
-
Synthesis of Radiobiological Compounds
Safety And Hazards
Direcciones Futuras
The unique properties of 5-Chloro-4-fluoropyridin-2-amine make it suitable for various applications, ranging from drug discovery to organic synthesis. As the interest toward the development of fluorinated chemicals has been steadily increased, it is expected that many novel applications of 5-Chloro-4-fluoropyridin-2-amine will be discovered in the future .
Propiedades
IUPAC Name |
5-chloro-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCIXDBZWPVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoropyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)
![5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one](/img/structure/B1430973.png)

![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1430975.png)

![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)
